N-(but-3-yn-1-yl)cyclopropanamine hydrochloride
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Overview
Description
N-(but-3-yn-1-yl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C7H12ClN. It is a cyclopropane derivative with an alkyne group attached to the nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(but-3-yn-1-yl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with but-3-yn-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The resulting product is then purified through recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(but-3-yn-1-yl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
N-(but-3-yn-1-yl)cyclopropanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(but-3-yn-1-yl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The alkyne group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. Additionally, the cyclopropane ring can induce conformational changes in proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(but-3-yn-1-yl)cyclopropanamine
- N-(but-3-yn-1-yl)cyclopropanamine acetate
- N-(but-3-yn-1-yl)cyclopropanamine sulfate
Uniqueness
N-(but-3-yn-1-yl)cyclopropanamine hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This property makes it more suitable for various research and industrial applications.
Properties
IUPAC Name |
N-but-3-ynylcyclopropanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-2-3-6-8-7-4-5-7;/h1,7-8H,3-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOUHYVXYCLYMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC1CC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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